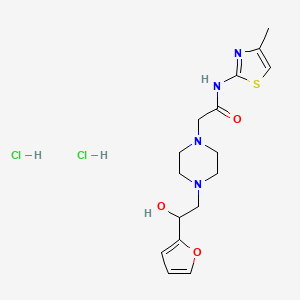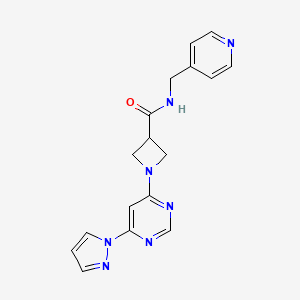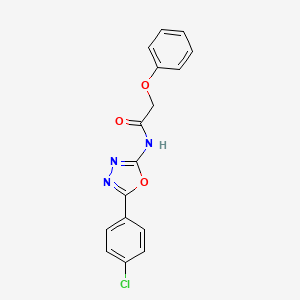![molecular formula C24H29N3O4S B2772288 [4-(4-hydroxyphenyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone CAS No. 1090784-93-2](/img/structure/B2772288.png)
[4-(4-hydroxyphenyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-(4-hydroxyphenyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone” is a complex organic compound. It has a molecular formula of C11H14N2O2 and a molecular weight of 206.24 .
Physical And Chemical Properties Analysis
This compound has a density of 1.220±0.06 g/cm3 (20 ºC 760 Torr) . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Applications De Recherche Scientifique
Non-Invasive Measurement of Tumor Metabolism
A novel radiopharmaceutical, [18F]DASA-23, has been developed to measure pyruvate kinase M2 levels by positron emission tomography (PET). This enzyme catalyzes the final step in glycolysis, a key process of tumor metabolism. Pyruvate kinase M2 is preferentially expressed by glioblastoma cells, with minimal expression in the healthy brain, making it an important biomarker of cancer glycolytic reprogramming. The first evaluation of [18F]DASA-23 in humans demonstrated its potential in non-invasively delineating low-grade and high-grade glioma based on aberrantly expressed PKM2, suggesting significant implications for improving cancer diagnosis and monitoring treatment efficacy (Patel et al., 2019).
Human Biodistribution and Radiation Dosimetry
The safety, biodistribution, and radiation dosimetry of [18F]DASA-23 were assessed in a study involving healthy volunteers. This research aimed to evaluate the potential of [18F]DASA-23 for visualizing intracranial malignancies. The study confirmed [18F]DASA-23's ability to passively cross the blood-brain barrier, followed by rapid clearance, with high accumulation noted in organs indicating hepatobiliary and urinary clearance. The effective dose of [18F]DASA-23 was determined, underscoring its safety for use in humans to evaluate pyruvate kinase M2 levels, thereby facilitating the ongoing exploration of its utility in diagnosing and monitoring brain tumors (Beinat et al., 2020).
Safety and Hazards
This compound is associated with certain hazards. It has been classified under GHS07 and carries the signal word “Warning”. The hazard statements associated with it are H315, H335, and H319 . These indicate that it can cause skin irritation (H315), respiratory irritation (H335), and serious eye irritation (H319).
Propriétés
IUPAC Name |
[4-(4-hydroxyphenyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S/c28-23-8-6-22(7-9-23)25-15-17-26(18-16-25)24(29)21-10-13-27(14-11-21)32(30,31)19-12-20-4-2-1-3-5-20/h1-9,12,19,21,28H,10-11,13-18H2/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXOELIJBQXFCW-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)O)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)O)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
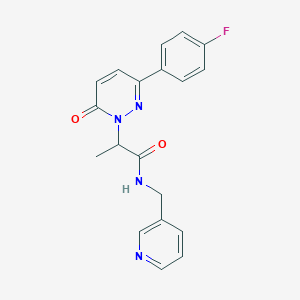



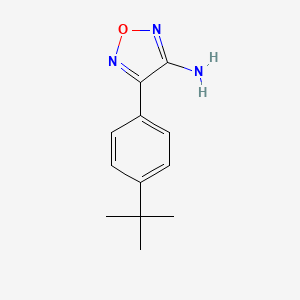
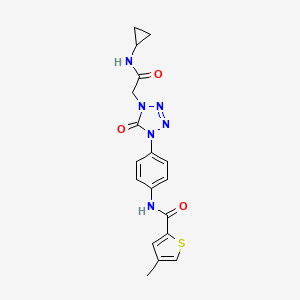
![1-[1-(Naphthalen-1-yl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2772218.png)
![4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2772219.png)
